
Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C is a cell-permeable pyrimidine inducer known for its ability to promote the differentiation of embryonic stem cells into cardiomyocytes . This compound has garnered significant interest in the field of regenerative medicine due to its potential to enhance cardiac repair by inducing cardiomyogenic properties in various progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiogenol C is synthesized through a series of chemical reactions involving pyrimidine derivatives. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of Cardiogenol C involves scaling up the synthetic route while ensuring high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions: Cardiogenol C undergoes various chemical reactions, including:
Oxidation: Cardiogenol C can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: Cardiogenol C can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and amine compounds .
Scientific Research Applications
Cardiac Cell Therapy
Research indicates that CgC can be utilized to improve the efficacy of cell transplantation therapies aimed at repairing damaged myocardium. Studies have demonstrated that pre-treating donor cells with CgC enhances their survival and functional integration post-transplantation .
High-Throughput Screening
The compound has been employed in high-throughput screening methods to identify strains capable of producing CgC, utilizing LC-MS technology to evaluate solubility, permeability, and metabolic stability . This approach facilitates the selection of viable candidates for further development.
Induction in Lineage-Committed Progenitor Cells
A pivotal study demonstrated that CgC effectively induced cardiomyogenic differentiation in already lineage-committed progenitor cells, showcasing its versatility beyond pluripotent stem cells. The treatment resulted in significant upregulation of cardiac markers and functional properties indicative of cardiomyocytes .
In Vivo Applications
In animal models, CgC has been shown to enhance cardiac repair following myocardial infarction by improving the functionality of transplanted stem or progenitor cells . This application underscores its potential in translational medicine.
Mechanism of Action
Cardiogenol C exerts its effects by modulating the Wnt/beta-catenin signaling pathway, which is crucial for cardiac development and function . It induces the expression of cardiac markers such as GATA4, Nkx2.5, and Tbx5, which are essential for the differentiation of progenitor cells into cardiomyocytes . The compound also enhances cardiac functional properties, including sodium currents and spontaneous contractions in cardiovascular progenitor cells .
Comparison with Similar Compounds
Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.
Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .
Biological Activity
Cardiogenol C hydrochloride is a small molecule compound that has garnered attention for its significant role in promoting cardiomyogenic differentiation, particularly from progenitor and stem cells. This article delves into the biological activity of Cardiogenol C, summarizing key research findings, mechanisms of action, and potential clinical applications.
Overview of this compound
Cardiogenol C is classified as a cell-permeable diaminopyrimidine compound . It has been shown to effectively induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes with an effective concentration (EC₅₀) of approximately 100 nM , without exhibiting significant cytotoxic effects even at higher concentrations up to 25 µM .
Research indicates that Cardiogenol C operates primarily through the activation of specific signaling pathways and transcription factors essential for cardiac differentiation:
- Wnt Signaling Pathway Activation : Cardiogenol C appears to activate the Wnt signaling pathway, which is crucial for cardiac development. This activation is associated with the suppression of Kremen1, a negative regulator of Wnt signaling .
- Transcription Factor Induction : The compound induces the expression of key cardiac transcription factors such as GATA4 , Nkx2.5 , and Tbx5 , which are pivotal in early cardiomyocyte development .
- Differentiation into Cardiac Markers : Cardiogenol C treatment leads to the upregulation of cardiac-specific proteins including myosin heavy chain (MHC) and troponin I, indicating successful differentiation into cardiomyocyte-like cells .
In Vitro Studies
- Embryonic Stem Cells : Cardiogenol C has been shown to promote the differentiation of human embryonic stem cells into functional cardiomyocytes, which exhibit characteristics similar to native cardiac cells .
- Progenitor Cells : The compound also induces trans-differentiation in mouse hair bulge progenitor cells (HBPCs) into cardiomyocyte-like cells. This process involves the expression of cardiac markers and muscle proteins but does not result in functional contraction under standard conditions .
- Lineage-Committed Progenitor Cells : Studies have demonstrated that Cardiogenol C can enhance cardiomyogenic function in lineage-committed progenitor cells, such as skeletal myoblasts and cardiovascular progenitor cells, leading to spontaneous contractions and sodium current activity characteristic of cardiac tissues .
Comparative Studies
A comparative analysis using proteomics revealed that Cardiogenol C influences several proteins related to cell differentiation and cardiac function. Notably, it enhances the expression of chromatin remodeling proteins that facilitate cardiac differentiation processes .
Case Studies
Several case studies highlight the therapeutic potential of Cardiogenol C in cardiac repair:
- In one study, the application of Cardiogenol C in a rat model post-myocardial infarction showed improved myocardial repair through enhanced survival and trans-differentiation of transplanted progenitor cells into functional cardiomyocytes .
- Another investigation focused on using Cardiogenol C to improve cell-based therapies for heart disease by enhancing the cardiomyogenic properties of donor cells prior to transplantation .
Data Summary
The following table summarizes key findings regarding the biological activity and effectiveness of Cardiogenol C:
Study Focus | Cell Type | Key Findings | EC₅₀ (nM) | Cytotoxic Effects |
---|---|---|---|---|
Embryonic Stem Cells | Human ESCs | Induces differentiation into functional cardiomyocytes | 100 | None at 25 µM |
Hair Bulge Progenitor Cells | Mouse HBPCs | Induces expression of cardiac markers | N/A | None |
Lineage-Committed Progenitors | Skeletal Myoblasts | Enhances cardiac-like functions | N/A | None |
Properties
CAS No. |
671225-39-1 |
---|---|
Molecular Formula |
C13H19ClN4O3 |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |
InChI Key |
YASXEMRYPAONMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |
Pictograms |
Irritant |
Synonyms |
2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.